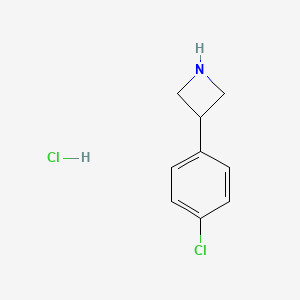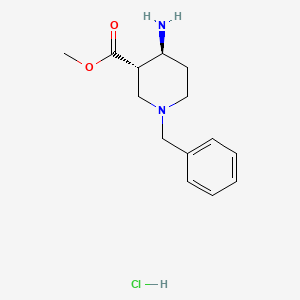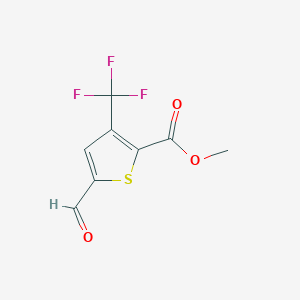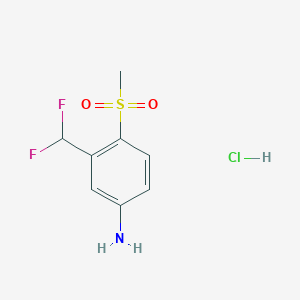
3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride
Übersicht
Beschreibung
“3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride” likely refers to a compound that contains an aniline (a derivative of ammonia in which one hydrogen atom is replaced by a phenyl group), a difluoromethyl group (a carbon atom bonded to two fluorine atoms and one hydrogen atom), and a methanesulfonyl group (a sulfur atom bonded to a methyl group and two oxygen atoms), and it is in its hydrochloride form (meaning it is paired with a chloride ion). This compound could potentially be used in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl, methanesulfonyl, and aniline groups would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The aniline group could act as a nucleophile, the difluoromethyl group could be involved in electrophilic substitution reactions, and the methanesulfonyl group could act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Late-stage Difluoromethylation
This compound plays a significant role in late-stage difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C(sp), C(sp2), C(sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Hydrogen Bond Donor
Studies have revealed that compounds bearing a CF2H group, such as “3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride”, are better hydrogen-bond donors than their methylated analogues . This property can be utilized in various chemical reactions and molecular interactions.
Synthesis of Trifluoromethyl Pyrimidine Derivatives
This compound can be used in the synthesis of novel trifluoromethyl pyrimidine derivatives . These derivatives have shown good in vitro antifungal activities against several fungi at 50 μg/ml .
Insecticidal Properties
The synthesized trifluoromethyl pyrimidine derivatives, which use “3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride” as a precursor, have shown moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda at 500 μg/ml .
Anticancer Activities
The synthesized trifluoromethyl pyrimidine derivatives have indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml . This suggests potential applications in cancer research and treatment.
Pesticide Development
Due to their unique biological structure, nitrogen-containing heterocyclic compounds like “3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride” have become a research hotspot in the creation of new pesticides .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-4-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S.ClH/c1-14(12,13)7-3-2-5(11)4-6(7)8(9)10;/h2-4,8H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHLFMAJQACXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-4-methanesulfonylaniline hydrochloride | |
CAS RN |
1432678-69-7 | |
| Record name | Benzenamine, 3-(difluoromethyl)-4-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)
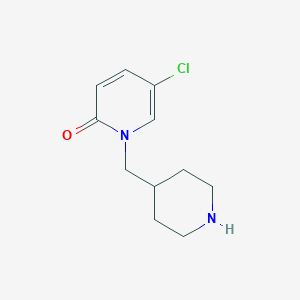
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
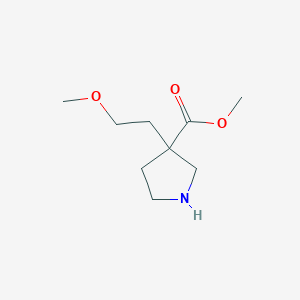
![1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride](/img/structure/B1469725.png)
![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)
![1-[(5-Cyclopropylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B1469729.png)
